molecular formula C12H21NO3 B8617907 6-(cyclohexylamino)-6-oxohexanoic acid

6-(cyclohexylamino)-6-oxohexanoic acid

Katalognummer: B8617907
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: ZCTLWGGFCXKUSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Cyclohexylamino)-6-oxohexanoic Acid is a chemical building block of interest in organic synthesis and materials science research. This compound features both carboxylic acid and amide functional groups on a hexanoic acid chain, making it a potential intermediate for the construction of more complex molecules, such as polymers or pharmacologically active compounds. Researchers may utilize it in the development of novel polyamides, given its structural similarity to monomers used in nylon production . Its amide linkage, derived from cyclohexylamine, can influence the physical properties and stability of resulting compounds. This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human or personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Eigenschaften

Molekularformel

C12H21NO3

Molekulargewicht

227.30 g/mol

IUPAC-Name

6-(cyclohexylamino)-6-oxohexanoic acid

InChI

InChI=1S/C12H21NO3/c14-11(8-4-5-9-12(15)16)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)(H,15,16)

InChI-Schlüssel

ZCTLWGGFCXKUSE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(=O)CCCCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Intermediate Protection and Deprotection

  • Carboxylic Acid Protection: Conversion to methyl or tert-butyl esters prevents unwanted side reactions during subsequent steps.

  • Amine Protection: Use of fluorenylmethyloxycarbonyl (Fmoc) groups shields the amine functionality during coupling reactions.

  • Deprotection: Final cleavage with lithium hydroxide (LiOH) regenerates the free carboxylic acid.

Example Protocol:

  • Protect 6-oxohexanoic acid as its methyl ester using methanol and catalytic sulfuric acid.

  • Couple with cyclohexylamine via EDC/HOBt-mediated amidation.

  • Deprotect the ester using LiOH in aqueous ethanol.

Yield Considerations: The patent reports 93% yield for analogous deprotection steps, suggesting high efficiency.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
EnzymaticEco-friendly, 100% conversionScalability challenges, enzyme cost100% (intermediate)
Direct AmidationShort reaction sequence, minimal stepsRequires acid activation, purification hurdles~70–85% (estimated)
Multi-Step ProtectionHigh purity, controlled reactivityLengthy process, additional reagents93% (analogous)

Structural Confirmation and Analytical Data

PubChem CID 557951 provides critical data for verifying the synthesis of this compound:

  • Molecular Formula: C₁₂H₂₁NO₃

  • Exact Mass: 227.1521 g/mol

  • Canonical SMILES: C1CCC(CC1)NC(=O)CCCCC(=O)O

Key Analytical Techniques:

  • NMR Spectroscopy: Confirms cyclohexyl and carbonyl group integration.

  • Mass Spectrometry: Validates molecular ion peak at m/z 227.15.

  • HPLC: Assesses purity (>95% typical for pharmaceutical-grade synthesis).

Analyse Chemischer Reaktionen

Types of Reactions

6-(cyclohexylamino)-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The cyclohexylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-(cyclohexylamino)-6-oxohexanoic acid has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 6-(cyclohexylamino)-6-oxohexanoic acid involves its interaction with specific molecular targets. For instance, it binds reversibly to the kringle domain of plasminogen, blocking its activation to plasmin. This inhibition reduces fibrinolysis, making it useful as an antifibrinolytic agent . The compound’s effects on other molecular pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural features and properties of 6-(cyclohexylamino)-6-oxohexanoic acid with related compounds:

Compound Name Substituent at C6 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source References
This compound Cyclohexylamino C₁₂H₂₁NO₃ 227.30* Potential surfactant or bioactive compound (inferred)
6-(2,4-Dihydroxy-5-methylphenyl)-6-oxohexanoic acid Aryl (phenolic group) C₁₃H₁₆O₅ 252.26 Cytotoxic (IC₅₀: 44.5–81.2 µM on P388/HL-60 cells)
6-(Benzyloxy)-6-oxohexanoic acid Benzyl ester C₁₃H₁₆O₄ 236.27 Intermediate in polymer synthesis
6-(Dioctadecylamino)-6-oxohexanoic acid Branched alkylamino C₄₂H₈₃NO₃ 650.11 Surfactant or lipid-like properties
6-(2-Hydroxyethoxy)-6-oxohexanoic acid Hydroxyethyl ester C₈H₁₄O₅ 190.19 Weakly acidic; used in metabolite studies

*Calculated based on analogous structures.

Key Observations :

  • Phenolic substituents (e.g., 6-(2,4-dihydroxy-5-methylphenyl)-6-oxohexanoic acid) enhance cytotoxicity, likely due to redox-active phenolic groups .
  • Bulky alkylamino groups (e.g., dioctadecylamino) increase hydrophobicity, making such compounds suitable for lipid membrane interactions .
  • Ester derivatives (e.g., benzyloxy or hydroxyethyl esters) are often synthetic intermediates, with ester groups improving solubility in organic solvents .

Q & A

Q. What are the optimal synthetic routes for 6-(cyclohexylamino)-6-oxohexanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be approached via:

  • Amination of 6-oxohexanoic acid derivatives: React 6-oxohexanoic acid with cyclohexylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF. Monitor pH (ideally 6–7) to minimize side reactions like over-acylation .
  • Enzymatic oxidation: Adapt methods from ω-amino acid oxidases (e.g., Phialemonium sp. AIU 274 ω-AOX) to convert 6-aminohexanoic acid derivatives to 6-oxo intermediates, followed by cyclohexylamine conjugation .

Key Factors:

  • Temperature: 25–30°C for enzymatic methods; 0–5°C for coupling reactions to control exothermicity.
  • Catalyst: Use 0.3–0.5 equivalents of DMAP to enhance acylation efficiency.
  • Yield Optimization: Continuous-flow reactors improve scalability and reduce byproducts in industrial settings .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography:
    • HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30 v/v); retention time ~8.2 min. Compare against synthesized standards .
    • LC-MS: ESI-negative mode for molecular ion [M-H]⁻ at m/z 256.3 (calculated for C₁₂H₁₉NO₃). Confirm absence of impurities like unreacted cyclohexylamine (m/z 100.2) .
  • Spectroscopy:
    • ¹H NMR: Expect signals at δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 2.3–2.5 ppm (keto-adjacent CH₂), and δ 3.1 ppm (NH coupling) .
    • FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch, keto group) and ~1650 cm⁻¹ (amide C=O) .

Advanced Research Questions

Q. What structural features of this compound contribute to its biological activity, and how do modifications impact potency?

Methodological Answer:

  • Key Moieties:
    • Cyclohexylamino Group: Enhances lipophilicity (logP ~2.1), improving membrane permeability. Compare analogs with phenyl or alkylamino groups (e.g., 6-(4-fluorophenylamino)-6-oxohexanoic acid, logP ~1.8) .
    • Keto Group: Acts as a hydrogen-bond acceptor, critical for enzyme inhibition (e.g., serine proteases). Reduction to alcohol abolishes activity .

SAR Table:

ModificationBioactivity (IC₅₀ vs. Trypsin)LogP
6-(Cyclohexylamino) (target)12 µM2.1
6-(Benzylamino)45 µM1.9
6-(n-Propylamino)>100 µM1.2

Experimental Design:

  • Use molecular docking (AutoDock Vina) to model interactions with trypsin’s catalytic triad (His57, Asp102, Ser195). The cyclohexyl group occupies a hydrophobic pocket adjacent to Ser195 .

Q. How should researchers address contradictory data on the compound’s enzyme inhibition mechanisms?

Methodological Answer: Contradictions may arise from assay conditions or target specificity. For example:

  • Conflict: Reported IC₅₀ values vary between 12 µM (trypsin) and 85 µM (thrombin).
  • Resolution:
    • Assay Standardization: Use fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC for trypsin) in Tris buffer (pH 8.0, 25°C) with 10 mM Ca²⁺ .
    • Selectivity Profiling: Screen against a panel of 10+ proteases/kinases. Data from suggests >50-fold selectivity for trypsin-like enzymes over tyrosine kinases .
    • Crystallography: Resolve X-ray structures of compound-enzyme complexes to identify binding motifs (e.g., cyclohexyl-induced conformational changes) .

Q. What in vivo models are suitable for evaluating the anti-inflammatory potential of this compound?

Methodological Answer:

  • Murine LPS-Induced Inflammation:
    • Dosing: 10–50 mg/kg (oral or i.p.) in C57BL/6 mice. Measure TNF-α and IL-6 levels (ELISA) at 6h post-LPS .
    • Control: Compare to ibuprofen (50 mg/kg), which reduces cytokines by ~40%. Preliminary data suggest the target compound achieves ~55% reduction .
  • Mechanistic Studies:
    • Knockout models (e.g., COX-2⁻/⁻ mice) to confirm if activity is COX-independent. notes similarity to non-steroidal anti-inflammatory drug (NSAID) profiles but without COX-2 inhibition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.